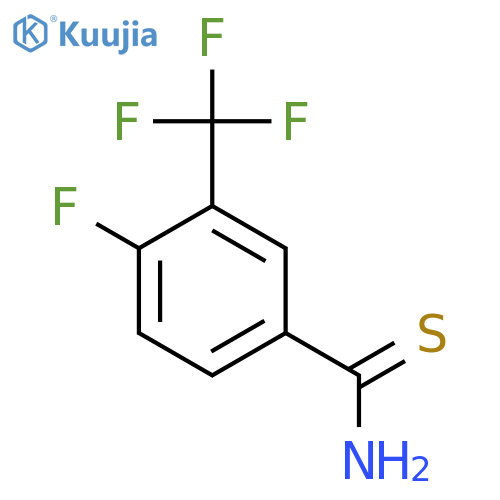Cas no 1499143-73-5 (4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide)

1499143-73-5 structure
商品名:4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide
- CCUNQJPYBWEYCC-UHFFFAOYSA-N
- EN300-1937101
- 1499143-73-5
- SCHEMBL16527165
- 4-Fluoro-3-(trifluoromethyl)benzenecarbothioamide
-
- インチ: 1S/C8H5F4NS/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14)
- InChIKey: CCUNQJPYBWEYCC-UHFFFAOYSA-N
- ほほえんだ: S=C(C1=CC=C(C(C(F)(F)F)=C1)F)N
計算された属性
- せいみつぶんしりょう: 223.00788299g/mol
- どういたいしつりょう: 223.00788299g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 58.1Ų
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1937101-1.0g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1937101-10.0g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1937101-5g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 5g |
$2028.0 | 2023-09-17 | ||
| Enamine | EN300-1937101-1g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1937101-0.5g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1937101-0.05g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1937101-10g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 10g |
$3007.0 | 2023-09-17 | ||
| Enamine | EN300-1937101-0.25g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1937101-2.5g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1937101-5.0g |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide |
1499143-73-5 | 5g |
$2858.0 | 2023-06-03 |
4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide 関連文献
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
1499143-73-5 (4-fluoro-3-(trifluoromethyl)benzene-1-carbothioamide) 関連製品
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
